HL-60 Cytotoxicity: Superior Potency vs. Pyrazoline Analogs
In a head-to-head WST-1 assay, Caspase-3 activator 2 (2f) displayed an IC50 of 33.52 μM against HL-60 acute promyelocytic leukemia cells, demonstrating significantly greater cytotoxicity than its structural analogs 2e (4-Br, IC50=48.02 μM), 2g (4-Cl, IC50=62.34 μM), and 2h (3-Br, IC50=42.89 μM) [1]. The p-fluoro substitution on the phenyl ring is a critical determinant of this enhanced potency.
| Evidence Dimension | Cytotoxicity (IC50) in HL-60 leukemia cells |
|---|---|
| Target Compound Data | IC50 = 33.52 μM |
| Comparator Or Baseline | 2e (4-Br): 48.02 μM; 2g (4-Cl): 62.34 μM; 2h (3-Br): 42.89 μM; Bortezomib: 31.75 μM |
| Quantified Difference | 1.28–1.86 fold lower IC50 vs. 2e, 2g, 2h |
| Conditions | WST-1 assay, 24 h incubation, HL-60 human acute promyelocytic leukemia cells |
Why This Matters
For researchers screening antileukemic agents, the lower IC50 of Caspase-3 activator 2 against HL-60 cells offers a clear potency advantage over other pyrazoline analogs in the same series.
- [1] Kucuk HB, et al. Design, Synthesis, and Evaluation of a New Series of 2-Pyrazolines as Potential Antileukemic Agents. ACS Omega. 2023;8(45):42867–42877. doi:10.1021/acsomega.3c05860. View Source
